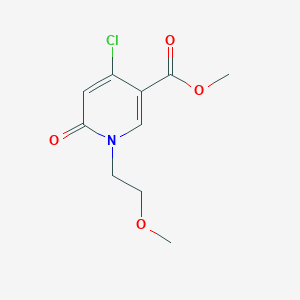![molecular formula C27H26FN3O4 B12833525 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)
5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule that features a combination of pyrrole, phenyl, and diazinane structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl rings.
Reduction: Reduction reactions can be performed on the diazinane ring to modify its chemical properties.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl and pyrrole rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. It can be used to design new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
- 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, imparts unique chemical and biological properties that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C27H26FN3O4 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
(5E)-5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H26FN3O4/c1-3-18(2)19-6-12-23(13-7-19)35-16-15-30-14-4-5-22(30)17-24-25(32)29-27(34)31(26(24)33)21-10-8-20(28)9-11-21/h4-14,17-18H,3,15-16H2,1-2H3,(H,29,32,34)/b24-17+ |
Clave InChI |
SAQCWQNTNXTCTO-JJIBRWJFSA-N |
SMILES isomérico |
CCC(C)C1=CC=C(C=C1)OCCN2C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)OCCN2C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


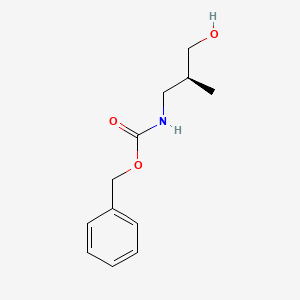
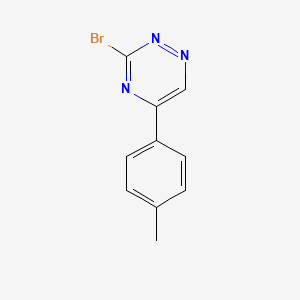
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
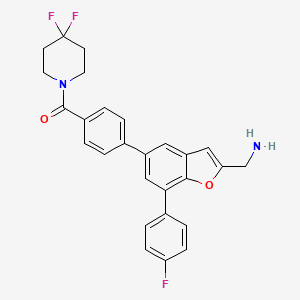

![3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
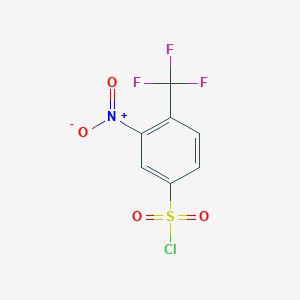

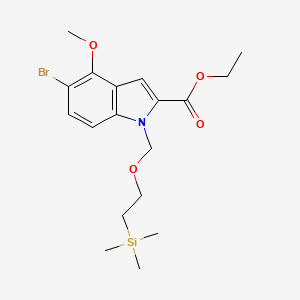
![2-[6-(Bis(Carboxymethyl)Amino)-5-[2-[6-(Bis(Carboxymethyl)Amino)-2,3-Difluorophenoxy]Ethoxy]-2-Benzofuran-1-Yl]-1,3-Oxazole-5-Carboxylic Acid](/img/structure/B12833510.png)

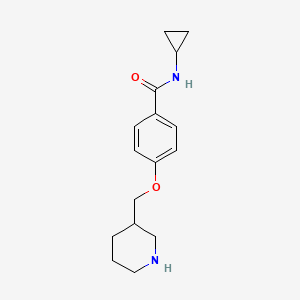
![2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)
